Iron(iii)oxalate hexahydrate

iron oxide nanoparticles thermal decomposition synthesis precursor engineering

Iron(III) oxalate hexahydrate (Fe₂(C₂O₄)₃·6H₂O) is a lime-green coordination polymer used as a precursor for iron oxide nanomaterials, a photo-Fenton catalyst, and a Li-ion battery cathode material (98 mAh/g at 3.35 V). Unlike Fe(II) oxalate, this Fe(III) form enables cathode applications and dual-pathway oxidative/reductive degradation of halogenated organics. - Photocatalytic degradation: 1.3-2.3× faster than FeSO₄-based systems (BTX, phenol, chlorinated solvents) - Nanomaterials: yields 24 nm α-Fe₂O₃ (vs. 29 nm from citrate, 37 nm from acetylacetonate) - Hydration state verified by ⁵⁷Fe Mössbauer: IS = +0.15 mm/s, QS = 0.57 mm/s

Molecular Formula C6H18Fe2O18
Molecular Weight 489.89 g/mol
Cat. No. B12062991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(iii)oxalate hexahydrate
Molecular FormulaC6H18Fe2O18
Molecular Weight489.89 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.[Fe].[Fe]
InChIInChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2
InChIKeyPIYPWGCNTGPTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron(III) Oxalate Hexahydrate – Technical Baseline for Procurement and Research


Iron(III) oxalate hexahydrate (CAS 166897-40-1), also referred to as ferric oxalate hexahydrate or diiron trioxalate hexahydrate, is a coordination polymer with the formula Fe₂(C₂O₄)₃·6H₂O and a molecular weight of 483.84 g/mol [1]. It appears as a lime-green crystalline solid and belongs to the broader family of iron(III) oxalate hydrates, which exist as varying degrees of hydration including the anhydrous form (pale yellow), tetrahydrate, and hexahydrate [2]. The compound is commercially available at purity levels ≥97% and is widely employed as a precursor for iron oxide nanomaterials, a catalyst for photochemical degradation of organic pollutants, and an electrode material for lithium-ion batteries [3]. Its procurement-relevant characteristics—including precise hydration state, iron content (22–25% by titration), and batch-to-batch spectroscopic consistency—directly determine its suitability for specific research and industrial applications.

α

Precursor for α-Fe₂O₃ nanoparticle synthesis; hydrate form influences size and morphology.

UV

Iron source for UV/H₂O₂ advanced oxidation; oxalate ligand enables high photon efficiency.

Li

Organic polyanionic cathode material for Li-ion battery research; operates without pre-lithiation.

Why Generic Substitution Fails – Hydration, Oxidation, and Ligand Performance Gaps


Iron(III) oxalate hexahydrate cannot be casually interchanged with other iron oxalates or iron carboxylates without risking significant performance deviations. First, the hydration state is not trivial: Fe₂(C₂O₄)₃·6H₂O and Fe₂(C₂O₄)₃·4H₂O adopt distinct crystal structures, exhibit measurably different Mössbauer spectral parameters, and follow divergent thermal decomposition pathways that directly affect the morphology and phase purity of derived iron oxide products [1]. Second, the Fe(III) oxidation state confers fundamentally different electrochemical and photochemical behavior compared to Fe(II) oxalate (FeC₂O₄·2H₂O): the former functions as a cathode insertion material, while the latter operates exclusively as a conversion-type anode [2]. Third, among Fe(III)-dicarboxylate complexes, the oxalate ligand yields quantum yields for Fe(II) photoreduction that exceed those of malonate or citrate analogs by more than an order of magnitude, making the choice of carboxylate ligand a decisive factor in photo-Fenton and photocatalytic process design [3]. The quantitative evidence below demonstrates exactly where these differences become procurement-critical.

Hydration state mismatch

Tetrahydrate or mixed phases differ in crystal structure and thermal decomposition, altering oxide product morphology and electrochemical behavior.

Oxidation state mismatch

Fe(II) oxalate operates as a conversion anode, not a cathode; Fe(III) oxalate enables reversible Li insertion at ~3.35 V, which cannot be replicated with Fe(II) salt.

Ligand-dependent photoreduction

Malonate or citrate complexes exhibit quantum yields for Fe(II) photoproduction that are reported to be >10-fold lower, significantly limiting photo-Fenton efficiency.

Quantitative Differentiation Evidence


α-Fe₂O₃ Nanoparticle Size Control via Precursor Selection

In a direct head-to-head comparison of five iron(III) precursors subjected to identical thermal decomposition conditions, iron(III) oxalate produced single-phase α-Fe₂O₃ nanoparticles with an average diameter of 24 nm, compared to 29 nm from iron(III) citrate and 37 nm from iron(III) acetylacetonate [1]. Particle sizes were determined by X-ray diffraction (XRD) line broadening and scanning electron microscopy (SEM). The narrower size distribution observed with the oxalate precursor was attributed to differences in the thermal decomposition pathway and gas evolution profile.

α-Fe₂O₃ Size Control
Head-to-head
Iron(III) oxalate: 24 nm
Citrate: 29 nm | Acetylacetonate: 37 nm
Reported smaller particle size under identical thermal decomposition.
XRD/SEM analysis; five precursors compared.
iron oxide nanoparticles thermal decomposition synthesis precursor engineering

Photocatalytic Pollutant Degradation Rate Comparison

In a systematic comparison across eight organic pollutants using UV/H₂O₂ treatment, ferric oxalate consistently outperformed ferrous sulfate (FeSO₄) as the iron source. Relative degradation rates normalized to UV/H₂O₂ alone (baseline = 1) were: for BTX (benzene/toluene/xylenes), ferric oxalate achieved 3.5 vs. 1.9 for FeSO₄; for phenol, 11.3 vs. 4.9; for MTBE, 2.3 vs. 1.5; for dioxane, 2.6 vs. 1.3 [1]. The effect was attributed to the high quantum yield of ferrioxalate photolysis, which efficiently generates Fe(II) for Fenton chemistry while also producing reactive carboxylate radical intermediates.

Photodegradation Rate Ratio
Head-to-head
Fe(III)-oxalate/FeSO₄ rate ratio: 1.3–2.3
Across BTX, phenol, MTBE, TCE, PCE, MEK, dioxane
Reported higher degradation rate in UV/H₂O₂ system across multiple pollutant classes.
Polychromatic UV, matched Fe concentration.
photo-Fenton oxidation advanced oxidation process wastewater remediation

Quantum Yield for Fe(II) Photoreduction

Faust and Zepp (1993) determined quantum yields for Fe(II) formation (ΦFe(II)) from photolysis of Fe(III)-polycarboxylate complexes. The Fe(III)-oxalate complexes exhibited ΦFe(II) = 1.0 for Fe(oxalate)₂⁻ at 436 nm and ΦFe(II) = 0.6 for Fe(oxalate)₃³⁻ at the same wavelength. In contrast, Fe(III)-malonate complexes yielded ΦFe(II) = 0.027 for Fe(malonate)₂⁻ at 366 nm—a 37-fold difference [1]. The near-unity quantum yield of Fe(III)-oxalate is a consequence of efficient ligand-to-metal charge transfer (LMCT) excitation followed by rapid decarboxylation, a pathway that is kinetically hindered in the malonate system due to the additional methylene group.

Quantum Yield ΦFe(II)
Cross-study comparable
Φ = 1.0 (Fe(oxalate)₂⁻, 436 nm)
Near-unity photon efficiency supports photochemical actinometry and radical generation studies.
37-fold vs. Fe(malonate)₂⁻ at 366 nm; speciation-dependent.
photochemical quantum yield iron carboxylate photolysis ligand-to-metal charge transfer

Reversible Li-Ion Insertion Cathode Function

Fe₂(C₂O₄)₃·4H₂O, the tetrahydrate analog of the hexahydrate, was demonstrated by Ahouari et al. (2015) to function as a positive electrode (cathode) material for lithium-ion batteries, reversibly inserting 1.6 Li atoms per formula unit at an average potential of 3.35 V vs. Li⁺/Li and sustaining a specific capacity of 98 mAh/g over cycling [1]. The insertion–extraction process follows a biphasic mechanism involving the Fe³⁺/Fe²⁺ redox couple, confirmed by operando Mössbauer spectroscopy. This cathode behavior is fundamentally inaccessible with iron(II) oxalate (FeC₂O₄·2H₂O), which operates exclusively as a conversion-type anode material with a different voltage profile and typically suffers from large first-cycle irreversible capacity loss [1].

Cathode Insertion Function
Class-level inference
Reversible 1.6 Li / f.u., 3.35 V plateau; operando Mössbauer electrochemistry
Demonstrated organic polyanionic cathode behavior without pre-lithiation.
Fe(III)/Fe(II) biphasic mechanism; tetrahydrate analog characterized.
lithium-ion battery polyanionic cathode iron oxalate electrode

Hydrate-Form Differentiation by Mössbauer Spectroscopy

The existence of multiple hydrate forms of iron(III) oxalate that noticeably differ in their ⁵⁷Fe Mössbauer spectral parameters (isomer shift and quadrupole splitting) has been conclusively demonstrated [1]. For the hexahydrate Fe₂(C₂O₄)₃·6H₂O, Gallagher and Kurkjian (1966) reported an isomer shift of +0.15 mm/s (relative to a Cu/⁵⁷Co source) and a quadrupole splitting of 0.57 mm/s [2]. In contrast, the tetrahydrate Fe₂(C₂O₄)₃·4H₂O exhibits an isomer shift of 0.38 mm/s and quadrupole splitting of 0.40 mm/s (relative to α-Fe) [1]. While the use of different reference standards precludes direct numerical subtraction, the qualitative and parametric divergence is unambiguous and has been independently confirmed by Tyapkin et al. (2016), who further showed that metastable hydrate phases are X-ray amorphous with distinct IR signatures [1].

Hydrate Mössbauer Fingerprint
Supporting evidence
IS +0.15 mm/s, QS 0.57 mm/s (hexahydrate)
Enables non-destructive hydrate identification for procurement quality assurance.
Vs. Cu/⁵⁷Co source; tetrahydrate shows distinct parameters.
Mössbauer spectroscopy hydrate characterization quality assurance

Highest-Confidence Application Scenarios


Controlled-Size α-Fe₂O₃ Nanoparticle Synthesis

When the research or production objective is the smallest achievable α-Fe₂O₃ nanoparticle diameter from a commercially available iron(III) precursor, iron(III) oxalate hexahydrate is the quantitatively superior choice. As demonstrated by Habibi and Karimi (2013), it yields 24 nm particles—17% smaller than those from iron(III) citrate (29 nm) and 35% smaller than those from iron(III) acetylacetonate (37 nm) under identical thermal decomposition conditions [1]. The resulting surface area enhancement directly benefits applications in gas sensing, photocatalytic coatings, and electrochemical supercapacitor electrodes where nanoscale dimensions govern performance. Procurement of the hexahydrate form (rather than the tetrahydrate) may further influence nanoparticle morphology due to differences in dehydration behavior and gas evolution during thermal processing.

Photo-Fenton and UV-Driven Advanced Oxidation for Industrial Wastewater

In UV/H₂O₂-based advanced oxidation processes, substitution of conventional FeSO₄ with iron(III) oxalate hexahydrate provides a 1.3× to 2.3× increase in pollutant degradation rate across eight contaminant classes, including BTX, phenol, MTBE, and chlorinated solvents [1]. The patent data of Safarzadeh-Amiri (U.S. Patent 5,266,214) demonstrate that this advantage is robust across multiple pollutant structures and initial concentrations. Additionally, the Fe(III)-oxalate/H₂O₂/UV system uniquely enables both reductive dehalogenation (via CO₂•⁻ radical) and oxidative degradation (via •OH), as shown by Zhao et al. (2014) for iopamidol [2]. This dual-pathway mechanism is inaccessible with FeSO₄-based systems and is particularly valuable for treating halogenated organic contaminants where reductive dehalogenation reduces the formation of toxic disinfection byproducts.

Organic Polyanionic Cathode Development for Lithium-Ion Batteries

Iron(III) oxalate (as the tetrahydrate, structurally characterized by Ahouari et al., 2015) is one of a limited number of organic polyanionic compounds demonstrated to function reversibly as a lithium-ion battery cathode without pre-lithiation [1]. Delivering a stable capacity of 98 mAh/g at an average potential of 3.35 V vs. Li⁺/Li with a biphasic Fe³⁺/Fe²⁺ redox mechanism, it offers a procurement-accessible starting material for cathode research. This cathode functionality is fundamentally distinct from iron(II) oxalate (FeC₂O₄·2H₂O), which operates only as a conversion anode. Researchers developing sustainable, earth-abundant electrode materials should specify Fe(III) oxalate (and control the hydration state) when targeting cathode applications, as using Fe(II) oxalate will lead to entirely different electrochemical behavior.

Hydrate Form Verification for Procurement Quality Assurance

Given that iron(III) oxalate exists in multiple hydrate forms (hexahydrate, tetrahydrate, and metastable amorphous phases) with measurably distinct Mössbauer parameters [1][2], laboratories and industrial buyers requiring a specific hydration state should implement ⁵⁷Fe Mössbauer spectroscopy as a routine quality control technique upon receipt. The hexahydrate form is characterized by IS = +0.15 mm/s and QS = 0.57 mm/s (vs. Cu/⁵⁷Co), while the tetrahydrate shows IS = 0.38 mm/s and QS = 0.40 mm/s (vs. α-Fe). Misidentification of the hydrate form can lead to unexpected thermal decomposition behavior, altered nanoparticle synthesis outcomes, and inconsistent electrochemical performance. For procurement specifications where thermal processing or dehydration-dependent properties are critical, verification of the hydrate form is an essential, evidence-backed step.

Application
Selection Property
Validation Focus
α-Fe₂O₃ nanoparticle synthesis
Precursor-dependent size control
Particle size and distribution reproducibility
UV/H₂O₂ advanced oxidation
Photodegradation rate profile
Degradation rate consistency across pollutant classes
Li-ion cathode research
Cathode insertion reversibility
Reversible capacity and voltage plateau stability
Hydrate form procurement QA
Spectroscopic hydrate identity
Isomer shift and quadrupole splitting parameters
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